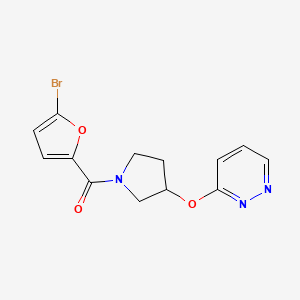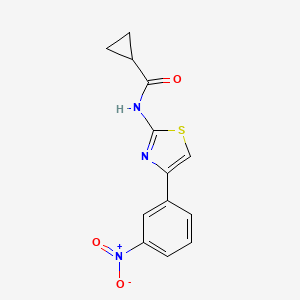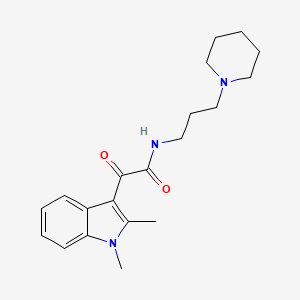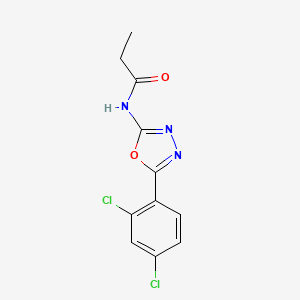![molecular formula C10H13NO3 B2355132 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol CAS No. 2097862-70-7](/img/structure/B2355132.png)
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxyphenyl)amino]oxolan-3-ol, commonly known as HPO, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. HPO is a cyclic amine compound that contains both hydroxyl and amino functional groups. It has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol.
Scientific Research Applications
Oxidative Stress and Cellular Signaling
One study investigates the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), highlighting its role in oxidative stress and cellular signaling. HNE's interactions with proteins and its potential modulation of cellular activities through redox-sensitive signaling pathways are of particular interest. This research underscores the importance of understanding oxidative stress mechanisms in disease contexts (Spickett, 2013).
Biochemical Synthesis and Enzyme Catalysis
Another study focuses on the highly regioselective and stereoselective hydroxylation of free amino acids by a dioxygenase, revealing the potential for synthesizing hydroxy amino acids efficiently. This has significant implications for the pharmaceutical and food industries (Jing et al., 2019).
Corrosion Inhibition
Research into the corrosion control of mild steel using specific organic compounds demonstrates the potential for using these chemicals as effective inhibitors in acidic environments. This study contributes to the field of materials science by offering insights into protective measures against corrosion (Bentiss et al., 2009).
Protein Modification and Disease Mechanisms
A novel study on lipid hydroperoxide-derived cyclic covalent modifications to histone proteins sheds light on the complex interplay between oxidative stress and gene expression. Understanding these modifications can provide deeper insights into the epigenetic mechanisms underlying various diseases (Oe et al., 2003).
Molecular Interactions and Drug Design
Research into the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function in gamma-aminobutyric acid (GABA) related compounds provides valuable insights for drug design, particularly in the development of GABA receptor modulators (Lolli et al., 2006).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by “4-[(2-Hydroxyphenyl)amino]oxolan-3-ol” are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.
properties
IUPAC Name |
4-(2-hydroxyanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9-4-2-1-3-7(9)11-8-5-14-6-10(8)13/h1-4,8,10-13H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCGYANBDAODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)



![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole](/img/structure/B2355055.png)



![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)


